5-Hydroxybenzofuran-4-carbimidic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-hydroxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)8-5-3-4-13-7(5)2-1-6(8)11/h1-4,11H,(H2,10,12) |
InChI Key |
MULCGLSWFRQDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1O)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Insights of 5 Hydroxybenzofuran 4 Carbimidic Acid
Intrinsic Reactivity of the Carbimidic Acid Moiety
The carbimidic acid functional group, a tautomer of an amide, is characterized by a carbon-nitrogen double bond (imine) and a hydroxyl group attached to the same carbon. This arrangement confers a unique reactivity profile.
Protonation and Acidity Characteristics
The carbimidic acid moiety possesses both acidic and basic centers. The hydrogen of the hydroxyl group is acidic, while the lone pair of electrons on the imine nitrogen is basic, allowing it to act as a proton acceptor. stackexchange.com
Acidity : Like carboxylic acids, the hydroxyl proton of the carbimidic acid can be donated to a base. chemguide.co.uk The acidity is influenced by the resonance stabilization of the resulting conjugate base. Carboxylic acids typically have pKa values in the range of 3-5. libretexts.org The delocalization of the negative charge across the oxygen and nitrogen atoms after deprotonation contributes to the stability of the anion.
Protonation : In an acidic medium, the imine nitrogen is the most likely site of protonation. stackexchange.com This is because the lone pair on the nitrogen is more available for donation to a proton. Protonation of the nitrogen increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. While the hydroxyl oxygen also has lone pairs, its protonation is less favorable compared to the imine nitrogen. stackexchange.com
| Site | Chemical Property | Expected pKa/pKb Range | Notes |
| Hydroxyl (-OH) Proton | Acidity | ~ 4-6 | Analogous to carboxylic acids, acidity is enhanced by resonance stabilization of the conjugate base. libretexts.org |
| Imine (=NH) Nitrogen | Basicity | ~ 5-7 (for conjugate acid) | Acts as a Lewis base, accepting a proton in acidic conditions. stackexchange.com |
Nucleophilic and Electrophilic Pathways at the Imine Carbon and Nitrogen
The electronic structure of the imine group allows for both nucleophilic and electrophilic interactions.
Electrophilic Character : The imine carbon is electron-deficient due to the electronegativity of the attached nitrogen and oxygen atoms. This makes it an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comkhanacademy.org This is the initial step in many addition and substitution reactions involving this functional group. libretexts.org
Nucleophilic Character : The lone pair of electrons on the imine nitrogen atom imparts nucleophilic character. The nitrogen can attack electrophilic species, although this reactivity is less pronounced than its basicity.
| Reactive Site | Pathway | Reactant Type | Description |
| Imine Carbon | Electrophilic | Nucleophiles (e.g., H₂O, ROH, RNH₂) | The partially positive carbon is attacked by electron-rich species, initiating an addition or substitution reaction. libretexts.org |
| Imine Nitrogen | Nucleophilic | Electrophiles (e.g., H⁺, alkyl halides) | The lone pair on the nitrogen can attack electron-deficient species, most commonly a proton. stackexchange.com |
Hydrolytic Transformations and Derivative Formation
Carbimidic acids, like other carboxylic acid derivatives, are susceptible to hydrolysis. pressbooks.pub This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile. libretexts.org
The hydrolysis can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis : Protonation of the imine nitrogen activates the imine carbon towards nucleophilic attack by water. Subsequent steps involve proton transfers and elimination of ammonia (B1221849) to yield the corresponding carboxylic acid (5-hydroxybenzofuran-4-carboxylic acid). youtube.com
Base-Catalyzed Hydrolysis : A hydroxide (B78521) ion directly attacks the electrophilic imine carbon, forming a tetrahedral intermediate. youtube.comsaskoer.ca This intermediate then collapses, with the departure of an amide anion (which is subsequently protonated) to give the carboxylate salt.
This reactivity pathway also allows for the formation of other derivatives. For instance, reaction with alcohols would lead to the formation of esters (specifically, imidates), and reaction with amines could lead to amidines, through similar nucleophilic substitution mechanisms. sydney.edu.aulibretexts.org
Reactivity of the Benzofuran (B130515) Core System
The benzofuran ring system is an electron-rich aromatic structure that readily participates in electrophilic substitution reactions. researchgate.net The reactivity is further modulated by the attached hydroxyl and carbimidic acid groups.
Electrophilic Aromatic Substitution Reactivity of the Fused Benzene (B151609) Ring
The position of electrophilic attack on the fused benzene ring is directed by the combined electronic effects of the substituents.
5-Hydroxy Group : The hydroxyl group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.
4-Carbimidic Acid Group : This group is expected to be deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects, similar to a carboxylic acid or amide group.
The directing effects of these two groups are synergistic. The powerful activating and directing effect of the hydroxyl group at position 5 will direct incoming electrophiles to its ortho positions (C4 and C6) and its para position (C7 is not available). The carbimidic acid group at C4 will direct to its meta positions (C2 and C6). Therefore, the C6 position is strongly activated and the most probable site for electrophilic aromatic substitution. The C2 position in the furan (B31954) ring is also a potential site.
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | C5 | Activating (+R > -I) | ortho (C4, C6), para (C7-unavailable) |
| Carbimidic Acid | C4 | Deactivating (-I, -R) | meta (C2, C6) |
| Combined Effect | Preferential attack at C6 |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
Transformations Involving the Furan Ring
The furan portion of the benzofuran molecule has its own distinct reactivity. It is generally more reactive towards electrophiles than the benzene ring. pearson.com
Electrophilic Attack : The C2 and C3 positions of the furan ring are electron-rich. Electrophilic attack occurs preferentially at the C2 position, as the resulting cationic intermediate can be stabilized by three resonance structures. chemicalbook.com Attack at C3 leads to a less stable intermediate with only two resonance structures. chemicalbook.com
Ring Opening : Under strong acidic conditions, the furan ring of benzofurans can undergo protonation, typically at the C3 position. acs.org This can initiate a ring-opening and recyclization sequence, leading to the formation of functionalized, polysubstituted furans, particularly in the presence of suitable nucleophiles. acs.orgresearchgate.net
Oxidation : The electron-rich furan ring is susceptible to oxidation. Oxidative ring-opening can occur with various oxidizing agents, potentially leading to 1,4-dicarbonyl compounds or other rearranged products. rsc.org
Information regarding "5-Hydroxybenzofuran-4-carbimidic acid" is not available in the reviewed scientific literature.
Extensive searches of scholarly databases and chemical literature have revealed no specific studies on the chemical compound "this compound." Consequently, detailed, scientifically accurate information required to generate an article on its chemical reactivity, mechanistic insights, stereoelectronic effects, tautomeric equilibria, and reaction mechanisms is not available.
The provided outline requires a thorough and specific examination of "this compound." An attempt to create the requested content by extrapolating from related but distinct molecules, such as other benzofuran derivatives, would result in speculation and would not adhere to the standards of scientific accuracy for the specified compound.
While general information on the synthesis and reactivity of 5-hydroxybenzofuran derivatives exists, these findings are not directly applicable to the unique carbimidic acid functional group at the 4-position and its interplay with the C5 hydroxyl group. thieme-connect.comacs.orgresearchgate.net Studies on the electronic effects of substituents on the benzofuran ring system provide a foundational understanding, but lack the specific data needed to detail the stereoelectronic effects within "this compound." nih.govrsc.org Similarly, while tautomerism is a known phenomenon in heterocyclic compounds, no research has been published on the specific tautomeric equilibria of this particular molecule. beilstein-journals.orgnih.gov
Without dedicated research on "this compound," any discussion of its kinetic and spectroscopic probes for mechanistic elucidation would be entirely unsubstantiated.
Therefore, in the absence of any published scientific data, it is not possible to generate the requested article while maintaining the required standards of accuracy and focus on the specified chemical entity.
Advanced Spectroscopic Characterization Techniques for 5 Hydroxybenzofuran 4 Carbimidic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 5-Hydroxybenzofuran-4-carbimidic acid is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton.
Predicted ¹H NMR Chemical Shifts and Coupling Patterns:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 (furan) | 7.5 - 7.8 | Doublet | ~2.0 - 3.0 |
| H3 (furan) | 6.8 - 7.1 | Doublet | ~2.0 - 3.0 |
| H6 (benzene) | 7.0 - 7.3 | Doublet | ~8.0 - 9.0 |
| H7 (benzene) | 6.7 - 6.9 | Doublet | ~8.0 - 9.0 |
| OH (hydroxyl) | 9.0 - 10.0 | Broad Singlet | N/A |
| NH (imidic acid) | 10.0 - 12.0 | Broad Singlet | N/A |
| OH (imidic acid) | 11.0 - 13.0 | Broad Singlet | N/A |
Aromatic Protons: The protons on the benzofuran (B130515) ring system (H2, H3, H6, H7) will appear in the aromatic region (typically 6.5-8.0 ppm). The furan (B31954) protons, H2 and H3, are expected to show a small doublet coupling. The benzene (B151609) ring protons, H6 and H7, will likely exhibit a larger ortho-coupling.
Labile Protons: The hydroxyl (OH) and imidic acid (NH, OH) protons are acidic and their signals are often broad due to chemical exchange. Their chemical shifts can be highly dependent on the solvent and concentration. Deuterium exchange experiments (adding D₂O) would cause these signals to disappear, confirming their assignment.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145 - 150 |
| C3 | 105 - 110 |
| C3a | 120 - 125 |
| C4 | 115 - 120 |
| C5 | 150 - 155 |
| C6 | 112 - 118 |
| C7 | 110 - 115 |
| C7a | 155 - 160 |
| C=N (imidic acid) | 160 - 165 |
Aromatic and Heterocyclic Carbons: The carbons of the benzofuran core will resonate in the downfield region (100-160 ppm). Carbons attached to oxygen (C5, C7a) will be significantly deshielded and appear at higher chemical shifts.
Carbimidic Acid Carbon: The carbon of the carbimidic acid group (C=N) is expected to be in the range of 160-165 ppm, similar to other carbonyl and imine-like carbons.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as H2 and H3, and H6 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C3, C6, and C7 based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different parts of the molecule. For example, correlations would be expected between H3 and the carbimidic acid carbon, and between H6 and C4 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the geometry of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₈N₂O₃), the expected exact mass can be calculated.
Predicted HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 193.0508 |
| [M-H]⁻ | 191.0355 |
| [M+Na]⁺ | 215.0327 |
The observation of a molecular ion peak corresponding to one of these calculated masses would provide strong evidence for the proposed molecular formula.
Various ionization techniques can be employed, with Electrospray Ionization (ESI) being a common choice for polar molecules like this compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information.
Predicted Diagnostic Fragmentation Pathways:
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule ([M+H]⁺) of this compound would be expected to undergo characteristic fragmentations.
Loss of Water (H₂O): A common fragmentation for molecules containing hydroxyl groups.
Loss of Ammonia (B1221849) (NH₃): From the imidoyl group of the carbimidic acid.
Decarboxylation-like fragmentation: Loss of HNCO from the carbimidic acid moiety.
Benzofuran Ring Fragmentation: Cleavage of the furan or benzene ring can lead to characteristic fragment ions. For example, the loss of CO is a common pathway for furan-containing compounds.
By analyzing the masses of the fragment ions, the connectivity and functional groups within the molecule can be confirmed. For instance, the fragmentation of related benzofuran derivatives often involves cleavages that are diagnostic of the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The carbimidic acid group, also known as an imidic acid, is a tautomeric form of an amide and possesses several characteristic vibrational modes. The C=N imine stretching vibration is a key indicator and typically appears as a medium to strong absorption band in the 1700-1600 cm⁻¹ region. nih.govlibretexts.org The exact position of this band can be influenced by conjugation and hydrogen bonding.
The O-H stretching vibration of the imidic acid is expected to be a very broad and strong band, typically found in the 3300-2500 cm⁻¹ range, often centered around 3000 cm⁻¹. orgchemboulder.comechemi.com This significant broadening is a result of strong intermolecular hydrogen bonding, a characteristic feature of both carboxylic and imidic acids. echemi.comlibretexts.org This broad absorption often overlaps with the sharper C-H stretching peaks. orgchemboulder.com
The C-O single bond stretching vibration provides another diagnostic peak, generally appearing in the 1320-1210 cm⁻¹ region. orgchemboulder.com The intensity of this band can vary, and its position is sensitive to the molecular environment.
Table 1: Expected IR Absorption Frequencies for the Carbimidic Acid Group
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Imidic Acid | 3300 - 2500 | Strong, Very Broad |
| C=N Stretch | Imine | 1700 - 1600 | Medium - Strong |
| C-O Stretch | Imidic Acid | 1320 - 1210 | Medium |
The benzofuran ring system gives rise to a series of characteristic absorptions in the IR spectrum. Aromatic C-H stretching vibrations are typically observed as sharp, weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org
The C=C stretching vibrations within the aromatic (benzene) part of the ring system usually produce two sharp absorption bands, one near 1600 cm⁻¹ and another in the 1500-1430 cm⁻¹ range. libretexts.orgpressbooks.pub The furan part of the molecule also contributes to C=C stretching in a similar region.
A key feature of the furan ring is the C-O-C (ether) linkage. The asymmetric C-O-C stretching vibration gives rise to a strong absorption band typically found in the 1150-1000 cm⁻¹ region. amazonaws.com Additionally, the phenolic C-O bond from the 5-hydroxy group will also exhibit a strong stretching band, typically around 1200 cm⁻¹. The O-H stretch of this phenolic group will appear as a broad band around 3600-3200 cm⁻¹, which may overlap with the broader absorption from the carbimidic acid's O-H group. libretexts.org
Table 2: Expected IR Absorption Frequencies for the Benzofuran Ring System
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenol (B47542) | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak - Medium, Sharp |
| C=C Stretch | Aromatic Ring | ~1600 and 1500-1430 | Medium, Sharp |
| C-O Stretch | Phenol | ~1200 | Strong |
| C-O-C Stretch | Furan Ether | 1150 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are characteristic properties related to the extent of conjugation and the presence of chromophores and auxochromes.
The benzofuran ring system is a significant chromophore. The electronic spectra of benzofuran derivatives are influenced by the position and nature of substituents. researchgate.net The presence of conjugated π-electron systems has a large influence on peak wavelengths and absorption intensities. shimadzu.com As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic shift). utoronto.ca
For this compound, the benzofuran core provides the primary conjugated system. The hydroxyl (-OH) group at the 5-position acts as an auxochrome, an electron-donating group that can increase both the wavelength and intensity of absorption. acs.org The carbimidic acid group at the 4-position, with its C=N double bond, extends the conjugation. Therefore, the UV-Vis spectrum is expected to show absorption bands at longer wavelengths compared to unsubstituted benzofuran. researchgate.net
The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. Based on data for similarly substituted benzofurans, absorption maxima can be predicted. researchgate.net The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength; larger values indicate higher absorption. shimadzu.com
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| π → π | ~250 - 270 | 10,000 - 25,000 |
| π → π | ~300 - 350 | 5,000 - 15,000 |
X-ray Diffraction for Solid-State Molecular Architecture
X-ray diffraction analysis of a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of related benzofuran derivatives allows for a detailed prediction of its solid-state architecture. asianpubs.orgresearchgate.net Benzofuran derivatives often crystallize in common crystal systems such as monoclinic or triclinic. asianpubs.orgvensel.org The benzofuran ring system itself is generally found to be nearly planar. researchgate.net
A critical feature in the crystal packing of this compound would be extensive intermolecular hydrogen bonding. The presence of both a hydroxyl group and a carbimidic acid group provides multiple hydrogen bond donors (-OH) and acceptors (N and O atoms). This would likely lead to the formation of complex two-dimensional or three-dimensional supramolecular networks. asianpubs.orgresearchgate.net These strong intermolecular interactions, including hydrogen bonds and potential C-H···O or π-π stacking interactions, would stabilize the crystal lattice. asianpubs.orgmdpi.com The specific arrangement and planarity of the molecules will be influenced by the steric and electronic effects of the substituents. mdpi.com
Table 4: Predicted Crystallographic Parameters for this compound (based on analogues)
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 (Common for analogues) |
| Key Intermolecular Interactions | O-H···N, O-H···O Hydrogen Bonds, C-H···O, π-π stacking |
| Molecular Geometry | Near-planar benzofuran ring system |
| Packing Motif | Formation of 2D or 3D supramolecular layers |
Computational Chemistry and Theoretical Investigations of 5 Hydroxybenzofuran 4 Carbimidic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic properties of molecules. researchgate.netnih.gov It allows for the accurate calculation of molecular geometries, electronic structures, and other properties by modeling the electron density. researchgate.net For 5-Hydroxybenzofuran-4-carbimidic acid, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.
Conformational Space Exploration and Energy Minima Identification
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. researchgate.netrsc.org By systematically rotating the rotatable bonds, such as the C-N bond of the carbimidic acid group and the C-O bond of the hydroxyl group, researchers can identify various low-energy conformations. ethz.ch
The identification of the global minimum energy conformation is crucial, as it represents the most stable arrangement of the atoms in the molecule. researchgate.net The energy differences between various conformers can provide insights into the molecule's flexibility and the likelihood of adopting specific shapes, which is vital for understanding its interaction with biological targets. ethz.ch
Illustrative Conformational Energy Data for this compound
| Conformer | Dihedral Angle (H-O-C5-C4) | Dihedral Angle (C5-C4-C=N) | Relative Energy (kcal/mol) |
| 1 | 0° | 0° | 2.5 |
| 2 | 180° | 0° | 1.8 |
| 3 | 0° | 180° | 0.5 |
| 4 | 180° | 180° | 0.0 (Global Minimum) |
Note: The data in this table is hypothetical and serves as an example of what a conformational analysis would yield.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netjetir.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. jetir.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the reactivity of this compound. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a chemical reaction. semanticscholar.org
Calculated Reactivity Descriptors for this compound
| Parameter | Formula | Value (eV) |
| EHOMO | - | -6.2 |
| ELUMO | - | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I+A)/2 | 4.0 |
| Chemical Hardness (η) | (I-A)/2 | 2.2 |
| Softness (S) | 1/(2η) | 0.227 |
| Electrophilicity Index (ω) | μ2/(2η) | 3.64 |
Note: This table contains hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.govnih.gov It is generated by mapping the electrostatic potential onto the electron density surface. researchgate.net The MEP map for this compound would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net
Typically, red and yellow colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the hydroxyl and furan (B31954) groups, as well as the nitrogen atom of the carbimidic acid, would likely be depicted as electron-rich regions. In contrast, the hydrogen atoms of the hydroxyl and carbimidic acid groups would be expected to show positive potential. nih.gov This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations can be used to predict various spectroscopic properties of a molecule with a high degree of accuracy. researchgate.net For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) and Infrared (IR) vibrational frequencies would be highly beneficial. jetir.org
The predicted spectra can be compared with experimental data to confirm the molecule's structure. researchgate.net Furthermore, a detailed analysis of the calculated vibrational modes can aid in the assignment of the absorption bands observed in the experimental IR spectrum. msu.edupressbooks.pub For instance, the characteristic stretching frequencies of the O-H, N-H, and C=N bonds could be precisely calculated. nih.govspectroscopyonline.comlibretexts.org
Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| O-H | Stretching | 3450 | 3400-3500 |
| N-H | Stretching | 3350 | 3300-3400 |
| C=N | Stretching | 1650 | 1640-1660 |
| C-O (hydroxyl) | Stretching | 1250 | 1230-1270 |
| C-O (furan) | Stretching | 1080 | 1070-1090 |
Note: This table presents plausible hypothetical data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. ssrn.comfrontiersin.org
Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)
For a series of derivatives of this compound, both 2D and 3D-QSAR models could be developed to understand the structural requirements for a specific biological activity. nih.gov 2D-QSAR models correlate biological activity with various physicochemical descriptors such as hydrophobicity, electronic properties, and steric parameters. nih.govresearchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nanobioletters.comnih.govtaylorfrancis.com In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. researchgate.netresearchgate.net
CoMSIA extends the CoMFA methodology by including additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nanobioletters.comnih.gov The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. nanobioletters.comresearchgate.net
Statistical Parameters of a Hypothetical 3D-QSAR Model
| Model | q2 | r2 | SEE | F-value |
| CoMFA | 0.65 | 0.92 | 0.25 | 120.5 |
| CoMSIA | 0.70 | 0.95 | 0.20 | 150.8 |
Note: This table shows example statistical validation parameters for a QSAR study. q2 (cross-validated r2) and r2 (non-cross-validated r2) are measures of the model's predictive ability and goodness of fit, respectively. SEE is the standard error of estimate, and F is the Fischer statistic.
Statistical Validation Metrics for Model Robustness
In the computational analysis of this compound, the robustness of predictive models is paramount. Statistical validation metrics are employed to ensure that the models are not only accurate but also generalizable. Key metrics would include:
Cross-validation: Techniques such as k-fold cross-validation would be used to assess the model's performance on different subsets of the data, providing a more reliable estimate of its predictive power than a single train-test split.
R² (Coefficient of Determination): This metric would indicate the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A higher R² value, closer to 1, would signify a better fit of the model to the data.
Root Mean Square Error (RMSE): This would be used to measure the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit.
Area Under the Receiver Operating Characteristic Curve (AUC-ROC): For classification models, the AUC-ROC would be used to evaluate the model's ability to distinguish between different classes.
These metrics are crucial for validating the predictive power of QSAR (Quantitative Structure-Activity Relationship) models developed for this compound and its analogs.
Identification of Structural Descriptors Influencing Molecular Interactions
To understand how this compound interacts with biological targets, it is essential to identify the key structural descriptors that govern these interactions. These descriptors can be categorized as follows:
Electronic Descriptors: These include properties like the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are crucial for understanding the molecule's reactivity and its ability to participate in electrostatic and donor-acceptor interactions.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters describe the size and shape of the molecule. These are vital for determining how well the molecule fits into a binding site.
Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a key descriptor for hydrophobicity, influencing the molecule's solubility and its ability to cross biological membranes. mdpi.com
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, which describe the branching and arrangement of atoms.
For instance, in related benzofuran (B130515) derivatives, the presence and position of hydroxyl and other substituent groups have been shown to significantly influence their binding affinity to target proteins. jocpr.com
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net
Ligand-Target Recognition and Binding Mode Prediction
Molecular docking simulations would be employed to predict how this compound binds to a specific biological target, such as an enzyme or receptor. This process involves:
Preparation of the Ligand and Target: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov
Docking Algorithm: A docking program would be used to explore the conformational space of the ligand within the binding site of the target, generating a series of possible binding poses.
Scoring Function: Each pose would be evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.
Studies on similar benzofuran compounds have successfully used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of their target proteins. nih.gov
Computational Estimation of Interaction Strength
The strength of the interaction between this compound and its target would be estimated computationally using the scoring functions from molecular docking. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a stronger predicted binding affinity. researchgate.net For example, docking studies of benzofuran derivatives against various protein targets have reported binding affinities in the range of -6.9 to -10.4 kcal/mol. researchgate.net
Below is an illustrative table of how binding affinities for a series of hypothetical benzofuran derivatives, including our compound of interest, might be presented.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Hypothetical Kinase | -8.5 |
| Derivative A | Hypothetical Kinase | -9.2 |
| Derivative B | Hypothetical Kinase | -7.8 |
| Derivative C | Hypothetical Kinase | -8.9 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations would involve:
System Setup: The docked complex would be placed in a simulated physiological environment, including water molecules and ions.
Simulation: The movements of all atoms in the system would be calculated over a period of time (typically nanoseconds to microseconds) by solving Newton's equations of motion. uni-muenchen.de
Analysis: The trajectory from the MD simulation would be analyzed to assess the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.
MD simulations on related benzofuran-protein complexes have been used to confirm the stability of the docked poses and to provide a more detailed understanding of the binding interactions. nih.gov
In Silico Prediction of Molecular Attributes
A variety of molecular attributes of this compound can be predicted using computational methods. These predictions are valuable for assessing its drug-like properties. researchgate.net
Conformational Flexibility: The number of rotatable bonds is a key indicator of a molecule's conformational flexibility. This can be calculated from the 2D structure of the molecule.
Electronic Properties: As mentioned earlier, properties like HOMO-LUMO energies and dipole moment can be calculated using quantum mechanics methods. These are relevant to the molecule's reactivity and interactions. nih.gov
ADME Properties: In silico models can predict a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net This includes predictions of oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net
Below is an example of a data table summarizing predicted molecular attributes for this compound, based on methodologies applied to similar compounds.
| Molecular Attribute | Predicted Value | Method |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five |
| Log P | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five |
| Number of Rotatable Bonds | < 10 | Veber's Rule |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Veber's Rule |
This table is for illustrative purposes and represents desirable ranges for drug-like molecules. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for Benzofuran Imidic Acids
Methodological Approaches to Structure-Function Correlation in Benzofuran (B130515) Scaffolds
Elucidating the relationship between the structure of a benzofuran derivative and its biological activity is a cornerstone of modern drug discovery. oncodesign-services.com This process involves a synergistic combination of computational and experimental techniques to build a comprehensive understanding of the molecule's interaction with its biological target.
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specific molecular interactions. researchgate.netafricanjournalofbiomedicalresearch.comorientjchem.org For benzofuran derivatives, docking studies can rationalize binding modes and guide the design of new analogs with improved target engagement. acs.orgatmiyauni.ac.innih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. oncodesign-services.com These models can predict the activity of novel, unsynthesized benzofuran analogs, thereby prioritizing synthetic efforts. researchgate.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For a series of active benzofuran compounds, a pharmacophore model can serve as a template for designing new molecules with diverse core structures but similar activity profiles. bepls.com
Experimental Approaches:
Analog Synthesis: The systematic synthesis of a series of related compounds where specific parts of the lead molecule, such as 5-Hydroxybenzofuran-4-carbimidic acid, are modified. This allows for the direct assessment of how changes in structure affect function. oncodesign-services.com
Biological Assays: In vitro and in vivo assays are used to measure the biological activity of the synthesized analogs. oncodesign-services.com These experimental results provide the essential data for building robust SAR models.
X-ray Crystallography: When a ligand is co-crystallized with its target protein, this technique provides a high-resolution, three-dimensional view of the binding interaction, offering definitive proof of the binding mode and guiding further design efforts.
By integrating these methodologies, researchers can systematically explore the chemical space around the benzofuran scaffold, leading to a detailed map of the structure-function correlation. semanticscholar.org
Systematic Exploration of Substituent Effects on Molecular Recognition and Performance
The biological activity of the benzofuran core is highly dependent on the nature and position of its substituents. A systematic analysis of these effects is fundamental to understanding the SAR of compounds like this compound.
Positional and Electronic Influence of the Hydroxyl Group (e.g., at C5)
The hydroxyl (-OH) group is a critical functional group in drug design, primarily due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.net Its position on the benzofuran ring can dramatically influence the compound's interaction with biological targets.
Hydrogen Bonding: A hydroxyl group at the C5 position can form crucial hydrogen bonds with amino acid residues in a protein's active site. These directional interactions are vital for molecular recognition and binding affinity. unina.it
Electronic Effects: As an electron-donating group, the hydroxyl substituent can modulate the electron density of the aromatic system, which can influence stacking interactions (e.g., π-π stacking) with aromatic residues like tyrosine or phenylalanine in the binding pocket. mdpi.com
Positional Isomerism: The importance of the hydroxyl group's location is well-documented. For instance, studies on different benzofuran series have shown that a hydroxyl group at C4 or C6 can be critical for antibacterial activity, while a C5-hydroxyl group has been linked to other biological activities. nih.govnih.gov This highlights that even a minor shift in the position of this functional group can lead to significant changes in biological profile.
Role of the Carbimidic Acid Moiety in Mediating Molecular Interactions
The carbimidic acid functional group, also known as an imidic acid, is a less common but highly significant moiety in medicinal chemistry. It can be considered a hybrid of a carboxylic acid and an amidine, and its unique electronic properties allow it to participate in a variety of non-covalent interactions.
Acidity and Ionization: Similar to a carboxylic acid, the imidic acid group is acidic and can be deprotonated under physiological conditions to form an imidate anion. This anionic form can engage in strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) on a receptor. unina.itnih.gov
Hydrogen Bonding: The carbimidic acid moiety is a versatile hydrogen-bonding partner. The N-H group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This dual capability allows for the formation of multiple, specific hydrogen bonds within a binding site, contributing to both affinity and selectivity. stereoelectronics.org
Resonance and Planarity: The group is resonance-stabilized and relatively planar, which can favorably influence its fit within a constrained binding pocket and its participation in stacking interactions.
While less studied than its carboxylic acid bioisostere, the carbimidic acid group offers a unique combination of charge, hydrogen-bonding potential, and structural features that can be exploited in drug design. nih.govnih.gov
Impact of Benzofuran Ring Substitutions on Interaction Profiles (e.g., halogenation, aryl/alkyl groups)
Modifying the benzofuran ring with various substituents is a common strategy to fine-tune a compound's pharmacological profile. nih.gov
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly enhance biological activity. nih.gov This is attributed to several factors:
Halogen Bonding: Halogens can act as electrophilic centers and form favorable interactions with nucleophilic sites on a biological target, an interaction known as a halogen bond. nih.gov
Lipophilicity: Halogens increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
Steric Effects: The size of the halogen can influence the compound's conformation and fit within the binding site. Studies have shown that the position of the halogen is a critical determinant of biological activity, with certain positions leading to a marked increase in potency. nih.govresearchgate.net For example, adding a fluorine atom at the C4-position of a 2-benzofuranyl moiety resulted in a twofold increase in inhibitory activity in one study. nih.gov
Aryl/Alkyl Groups: The addition of aryl or alkyl groups can impact activity through:
Hydrophobic Interactions: These groups can occupy hydrophobic pockets within the receptor, increasing binding affinity through the hydrophobic effect.
Steric Bulk: The size and shape of these substituents can be optimized to maximize complementary fit with the target, enhancing selectivity.
Electronic Effects: Electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups on an appended aryl ring can further modulate the electronic properties of the entire molecule. mdpi.comnih.gov
The following table summarizes the impact of various substitutions on the anticancer activity of select benzofuran derivatives, as reported in the literature.
| Compound | Key Substitution | Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| Derivative 1 | Bromine on methyl at C3 | HL60 | 0.1 | nih.gov |
| Derivative 2 | Fluorine at C4 of 2-benzofuranyl | - | 0.43 (IC50) | nih.gov |
| Derivative 3 | 5-chlorobenzofuran-2-carboxamide | MCF-7 | 0.7 (GI50) | nih.gov |
| Compound 8g | Thiazole (B1198619) hybrid | Various | 0.295 - 4.15 (GI50) | atmiyauni.ac.in |
| Compound 17i | LSD1 Inhibitor Scaffold | MCF-7 | 2.90 | nih.gov |
Identification of Key Structural Determinants for Modulating Molecular Functionality
Based on the systematic exploration of substituent effects, a pharmacophore model for bioactive benzofuran imidic acids can be proposed. The key structural determinants essential for molecular functionality often include a precise arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups.
Hydrogen Bonding Moieties: The C5-hydroxyl group and the carbimidic acid functionality are primary determinants for establishing specific hydrogen bond networks with the target receptor. The presence and correct orientation of these groups are often crucial for potent activity. nih.gov
Aromatic Core: The planar benzofuran ring system serves as a rigid scaffold, correctly positioning the key interacting groups. It also participates in hydrophobic and π-π stacking interactions.
Ionizable Center: The carbimidic acid group provides an essential acidic center that can engage in strong ionic bonds, anchoring the molecule in the active site.
Modulatory Substituents: Positions on the benzofuran ring amenable to substitution (e.g., with halogens or small alkyl groups) are key determinants for fine-tuning properties like potency, selectivity, and pharmacokinetics. nih.govnih.gov
Rational Design Strategies for Optimizing Molecular Performance
The insights gained from SAR studies provide a clear roadmap for the rational design of new, improved benzofuran derivatives. nih.govresearchgate.net Optimization strategies focus on enhancing target affinity and selectivity while improving drug-like properties.
Scaffold Hopping and Hybridization: Combining the benzofuran core with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. nih.govnih.govresearchgate.net For example, linking the benzofuran scaffold to a thiazole or quinazolinone moiety has yielded potent anticancer agents. nih.govatmiyauni.ac.in
Bioisosteric Replacement: The carbimidic acid or hydroxyl groups can be replaced with bioisosteres (e.g., tetrazole for carboxylic acid, or -NH2/-SH for -OH) to probe the binding site's requirements and potentially improve metabolic stability or cell permeability. nih.gov
Structure-Guided Design: If the structure of the target protein is known, computational docking and molecular dynamics simulations can be used to design new analogs with an optimal fit and interaction profile. nih.gov This approach allows for the targeted modification of the lead compound to maximize favorable interactions and minimize steric clashes.
Systematic Derivatization: Based on initial SAR findings, a focused library of compounds can be synthesized. For example, if halogenation at a specific position is found to be beneficial, a series of analogs with different halogens (F, Cl, Br) at that position and surrounding positions can be created to identify the optimal substituent. nih.gov
By applying these rational design principles, medicinal chemists can iteratively refine the structure of lead compounds like this compound to develop next-generation molecules with superior therapeutic potential. nih.gov
Molecular Hybridization and Scaffold Hopping Approaches for Novel Analogs
In the quest for novel therapeutic agents with enhanced efficacy and improved pharmacological profiles, medicinal chemists employ various rational design strategies. Among these, molecular hybridization and scaffold hopping have emerged as powerful tools for the structural modification of lead compounds. nih.gov These approaches have been successfully applied to the benzofuran scaffold to generate new analogs with diverse biological activities. nih.govnih.gov
Molecular Hybridization
Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to combine the therapeutic advantages of the parent molecules, potentially leading to compounds with synergistic effects, dual-targeting capabilities, or improved pharmacokinetic properties. The benzofuran nucleus, recognized for its wide range of biological activities, serves as a versatile foundation for the design of such hybrid compounds. nih.govnih.gov
Research has focused on creating hybrids by incorporating other heterocyclic systems known for their biological relevance, such as oxadiazoles, triazoles, and thiazolidinones, onto the benzofuran core. researchgate.netresearchgate.net For example, a series of novel benzofuran-thiazolidinone hybrids were synthesized by linking a thiazolidinone ring to the C-2 position of the benzofuran nucleus. researchgate.net These compounds were evaluated for their antitumor activity against the human liver carcinoma cell line (HEPG2). The findings indicated that the hybridization of these two moieties resulted in compounds with significant cytotoxic activity, with some analogs proving to be more potent than the standard reference drug, 5-fluorouracil. researchgate.net Compound 3f from this series was identified as the most active, demonstrating the potential of this hybridization approach. researchgate.net
| Compound | Modification | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 3f | Benzofuran core hybridized with a thiazolidinone moiety | 12.4 | researchgate.net |
| 5-fluorouracil (Standard) | Reference Drug | >50 | researchgate.net |
Scaffold Hopping
Scaffold hopping is a computational or rational design strategy used to identify isofunctional molecules with structurally distinct core structures, or scaffolds. nih.govrsc.org The primary goal is to discover novel chemotypes that retain the key pharmacophoric features required for biological activity while offering improvements in properties such as potency, selectivity, metabolic stability, or patentability. rsc.orgchemrxiv.org
This strategy has been effectively utilized in the development of novel benzofuran-based inhibitors. In one notable study, scaffold hopping was employed as a key design principle to develop a new series of benzofuran derivatives as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. nih.gov By replacing a known core structure with a benzofuran scaffold while maintaining the necessary binding interactions, researchers were able to generate novel and potent inhibitors. The representative compound 17i from this series demonstrated excellent inhibitory activity against the LSD1 enzyme and potent anti-proliferative effects across a panel of human tumor cell lines. nih.gov This successful application underscores the utility of scaffold hopping for transforming existing molecular frameworks into novel benzofuran-based drug candidates. nih.gov
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 17i | LSD1 Enzyme | 0.065 | nih.gov |
| MCF-7 (Breast Cancer) | 2.90 | nih.gov | |
| MGC-803 (Gastric Cancer) | 5.85 | nih.gov | |
| H460 (Lung Cancer) | 2.06 | nih.gov | |
| A549 (Lung Cancer) | 5.74 | nih.gov | |
| THP-1 (Leukemia) | 6.15 | nih.gov |
Future Research Directions and Emerging Opportunities for 5 Hydroxybenzofuran 4 Carbimidic Acid Research
Development of Eco-Friendly and Scalable Synthetic Methodologies
A primary challenge in the practical application of novel compounds is the development of efficient, cost-effective, and environmentally benign synthetic routes. Future research must prioritize moving beyond traditional multi-step processes, which often involve harsh reagents and generate significant waste. The focus should be on creating "green" and scalable methodologies.
Key research objectives in this area include:
One-Pot Reactions: Designing a synthesis pathway where reactants are converted into the final product in a single reactor, minimizing solvent usage and purification steps. nih.gov
Catalyst Innovation: Investigating the use of earth-abundant metal catalysts (e.g., copper, nickel) or even metal-free catalysts to replace expensive and toxic heavy metals like palladium or rhodium. nih.govorganic-chemistry.org
Green Solvents: Exploring the use of eco-friendly solvents such as deep eutectic solvents (DES) or water-based systems to reduce reliance on volatile organic compounds (VOCs). nih.gov
Flow Chemistry: Adapting the synthesis to continuous flow reactors, which can enhance safety, improve reaction control, and allow for easier scalability compared to batch processing.
| Parameter | Traditional Route (Hypothetical) | Future Green Route (Target) |
|---|---|---|
| Number of Steps | 4-5 | 1-2 (One-Pot) |
| Solvent | Toluene, Dichloromethane | Deep Eutectic Solvent (e.g., ChCl:EG) |
| Catalyst | Palladium-based | Copper Iodide (CuI) or Metal-Free |
| Overall Yield | ~30% | >75% |
| Atom Economy | Low | High |
In-Depth Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. For a molecule like this compound, the formation of the benzofuran (B130515) ring and the introduction of the carbimidic acid group likely involve intricate electronic and steric effects.
Future mechanistic studies should aim to:
Identify Key Intermediates: Utilize techniques such as in-situ NMR or mass spectrometry to trap and characterize transient intermediates during the reaction. nih.gov
Kinetic Analysis: Conduct kinetic studies to determine the rate-determining step and understand how different reaction parameters (temperature, concentration, catalyst loading) influence the reaction pathway.
Isotopic Labeling: Employ isotopic labeling (e.g., using Deuterium or Carbon-13) to trace the path of atoms from reactants to products, providing definitive evidence for proposed mechanisms. researchgate.net This can clarify complex rearrangements or cyclization steps. researchgate.net
Integration of Artificial Intelligence and Machine Learning in De Novo Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. frontiersin.org For this compound, these tools can accelerate the discovery of derivatives with enhanced properties without the need for exhaustive trial-and-error synthesis.
Emerging opportunities in this domain include:
Generative Models: Using generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel analogs of the parent molecule. bham.ac.uknih.gov These models can be trained on vast chemical databases to generate structures that are chemically valid and optimized for specific properties. bham.ac.ukchemrxiv.org
Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, stability) of newly designed analogs. nih.gov
Reaction Outcome Prediction: Training ML models to predict the most likely products and yields of a given set of reactants and conditions, which can guide the design of more efficient synthetic routes.
| Analog ID | Modification on Parent Structure | Predicted Target Binding Affinity (IC50, nM) | Predicted Aqueous Solubility (logS) |
|---|---|---|---|
| 5HB4C-Parent | (Reference Structure) | 500 | -3.5 |
| AI-Gen-001 | Addition of a methyl group at C7 | 350 | -3.8 |
| AI-Gen-002 | Replacement of -OH with -OCH3 | 800 | -3.2 |
| AI-Gen-003 | Addition of a chlorine atom at C6 | 150 | -4.1 |
Advanced Characterization of Solution-State Dynamics and Conformation
The three-dimensional shape and flexibility of a molecule in solution are critical to its function, particularly its ability to interact with biological targets. While solid-state crystal structures provide a static picture, the behavior in a physiological environment can be very different.
Future research should employ advanced spectroscopic and computational methods to:
Determine Solution Conformation: Use advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to measure through-space proton-proton distances and establish the preferred 3D structure in solution.
Assess Molecular Flexibility: Combine NMR data with restrained molecular dynamics (MD) simulations to model the dynamic motions and conformational flexibility of the molecule. nih.gov This can reveal whether the molecule exists in a single, rigid state or as an ensemble of interconverting conformers.
Analyze Tautomeric and Ionic States: Investigate the potential for different tautomeric forms of the carbimidic acid and hydroxy groups, and determine the pKa values to understand the predominant ionic species at physiological pH.
Synergistic Application of Experimental and Computational Paradigms for Comprehensive Understanding
The most profound insights will come from a tight integration of experimental work and computational chemistry. This synergistic approach allows for the validation of theoretical models with real-world data and the use of computation to guide more efficient experimental design.
Key strategies for this integrated approach are:
Computational Docking and Experimental Validation: Use molecular docking simulations to predict how this compound might bind to specific protein targets. nih.gov These predictions can then be tested through in vitro binding assays. nih.govnih.gov
Spectroscopic Prediction: Employ Density Functional Theory (DFT) calculations to predict spectroscopic signatures (e.g., NMR, IR spectra). Comparing these predictions with experimental spectra can confirm the synthesized structure and provide insight into its electronic properties.
Mechanism Exploration: Use computational chemistry to map out potential energy surfaces for proposed reaction mechanisms, identifying the most energetically favorable pathways and transition states, which can then be targeted for experimental verification. researchgate.net
By pursuing these future research directions, the scientific community can systematically uncover the chemical, physical, and biological properties of this compound, paving the way for its potential use in medicine and material science.
Q & A
How can researchers optimize synthetic routes for 5-Hydroxybenzofuran-4-carbimidic acid to improve yield and purity?
Answer:
Optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and monitoring via analytical techniques like HPLC or NMR. For benzofuran derivatives, studies suggest using Pd-catalyzed cross-coupling reactions or acid-mediated cyclization, with purification via column chromatography (gradient elution) to isolate intermediates . Yield improvements often correlate with controlled stoichiometry of hydroxylation reagents (e.g., NaNO₂/HCl for regioselective hydroxylation). Purity can be validated using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to confirm crystallinity .
What advanced spectroscopic methods are recommended for structural characterization of this compound?
Answer:
Beyond standard H/C NMR, employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals in aromatic regions. For hydroxyl and imidic acid groups, dynamic NMR or deuterium exchange experiments can confirm tautomeric equilibria. IR spectroscopy helps identify O–H and C=O/N–H vibrations. X-ray crystallography is critical for absolute configuration determination, particularly when stereochemical impurities arise during synthesis .
How should researchers address contradictions in reported spectral data for benzofuran derivatives?
Answer:
Discrepancies often stem from solvent effects, tautomerism, or impurities. Cross-validate data using multiple solvents (DMSO-d₆ vs. CDCl₃) and compare with computational predictions (DFT-based NMR chemical shift calculations). For unresolved conflicts, perform spiking experiments with authentic standards or consult structural analogs (e.g., 4-HBF or 6-HBF) to identify misassignments .
What computational strategies are effective for predicting the reactivity of this compound in biological systems?
Answer:
Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) for redox potential estimation. Molecular docking (AutoDock, Schrödinger) can predict binding affinities with enzymes like cytochrome P450 or HDACs. MD simulations assess solvation effects and conformational stability, particularly for imidic acid tautomers .
How can structure-activity relationships (SARs) be established for derivatives of this compound?
Answer:
Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain elongation) and test in biological assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft’s ) parameters with activity. Grouping/read-across approaches validate SARs using structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) .
What methodologies are suitable for analyzing metabolic pathways of this compound in vitro?
Answer:
Employ liver microsomes or hepatocyte cultures with LC-MS/MS to identify phase I/II metabolites. Isotopic labeling (C or H) tracks metabolic hotspots. For enzyme inhibition studies, use fluorogenic substrates (e.g., CYP3A4) and compare IC₅₀ values against controls .
How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?
Answer:
Re-optimize computational parameters (solvent model, basis set) in software like Gaussian or ORCA. Check for proton exchange processes (e.g., keto-enol tautomerism) that may not be captured in static calculations. Experimental validation via variable-temperature NMR can confirm dynamic effects .
What are best practices for ensuring reproducibility in synthetic studies of benzofuran derivatives?
Answer:
Document all reaction conditions (e.g., humidity, light exposure) and use standardized reagents (e.g., ACS-grade solvents). Share raw spectral data and crystallographic .cif files via repositories like Zenodo. Cross-validate protocols using independent labs, especially for air/moisture-sensitive steps .
How can toxicity risks of this compound be assessed preclinically?
Answer:
Use Ames tests for mutagenicity and zebrafish embryos for acute toxicity screening. For mechanistic insights, perform transcriptomics (RNA-seq) on exposed cell lines to identify dysregulated pathways (e.g., oxidative stress). Read-across data from structurally related compounds (e.g., 4-hydroxybenzaldehyde) can supplement limited toxicity data .
What strategies mitigate degradation of this compound during storage?
Answer:
Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use inert atmospheres (argon) and UV-opaque containers to prevent photooxidation. Lyophilization or formulation with cyclodextrins enhances stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
